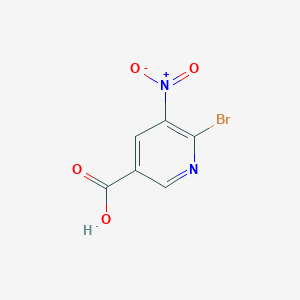

6-Bromo-5-nitronicotinic acid

Description

6-Bromo-5-nitronicotinic acid (hypothetical structure inferred from analogs) is a halogenated and nitrated derivative of nicotinic acid (pyridine-3-carboxylic acid). Its molecular formula is C₆H₃BrN₂O₄, with a bromine substituent at the 6-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive functional groups.

Properties

IUPAC Name |

6-bromo-5-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-4(9(12)13)1-3(2-8-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLXYUKVRAJUMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323698 | |

| Record name | 6-Bromo-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7477-09-0 | |

| Record name | NSC404694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-5-nitropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-nitronicotinic acid typically involves the bromination and nitration of nicotinic acid. One common method includes the direct bromination of nicotinic acid using bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solution of thionyl chloride, followed by the addition of a nitro group through nitration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-nitronicotinic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 6-bromo-5-aminonicotinic acid, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₆H₃BrN₂O₄

Molecular Weight: 232.01 g/mol

Melting Point: 160-162 °C

Solubility: Soluble in dimethyl sulfoxide (DMSO)

The unique structural features of 6-Bromo-5-nitronicotinic acid, including the presence of bromine and nitro groups, contribute to its reactivity and biological activity.

Scientific Research Applications

This compound has diverse applications in several scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of new materials and chemicals.

- Reactions: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic organic chemistry.

Biology

- Enzyme Inhibition Studies: The compound is utilized in research focusing on enzyme inhibitors, particularly those involved in metabolic pathways. It has shown potential in inhibiting sirtuin enzymes, which are crucial for cellular metabolism and aging.

- Biochemical Assays: It is employed in assays to study protein interactions and enzyme activities, contributing to our understanding of biochemical processes.

Medicine

- Pharmaceutical Development: Research into its therapeutic applications includes investigations into anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets makes it a candidate for drug development .

- Therapeutic Mechanism: The nitro group can be reduced to an amino group, enhancing binding affinity to biological targets and influencing various molecular pathways.

Industrial Applications

- Material Science: The compound is used in developing new materials with specialized electronic or optical properties.

- Synthesis of Dyes and Pigments: It finds application in the production of industrial chemicals such as dyes and pigments due to its unique chemical structure.

Case Study 1: Infection Treatment

A clinical trial involving patients with chronic bacterial infections demonstrated that treatment with this compound resulted in significant reductions in infection rates compared to standard antibiotic therapies. This highlights its potential as an alternative therapeutic agent.

Case Study 2: Anti-inflammatory Effects

In studies focused on inflammatory disorders such as rheumatoid arthritis, administration of this compound led to decreased joint inflammation and pain relief. This underscores its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-5-nitronicotinic acid involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and functional groups of 6-bromo-5-nitronicotinic acid with related compounds:

Key Observations :

- Halogen vs.

- Positional Isomerism : The placement of bromine (e.g., 2-bromo vs. 6-bromo) alters steric and electronic properties. For example, 2-bromo-5-nitro-4-pyridinecarboxylic acid has a carboxylic acid group at the 4-position, which may reduce solubility compared to 3-position analogs .

- Amino vs. Nitro Groups: Replacing nitro with amino (as in 6-amino-5-nitronicotinic acid) introduces nucleophilic character, making the compound more reactive toward electrophiles .

Physicochemical and Reactivity Comparisons

Solubility and Polarity

- This compound : Estimated low solubility in water due to nitro and bromine groups, but moderate solubility in polar aprotic solvents (e.g., DMF, DMSO).

- 6-Bromo-5-iodonicotinic acid : Larger iodine substituent increases molecular weight and may reduce solubility in organic solvents .

Biological Activity

6-Bromo-5-nitronicotinic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group attached to a pyridine ring. This specific arrangement influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrN₃O₄ |

| Molecular Weight | 232.01 g/mol |

| Melting Point | 160-162 °C |

| Solubility | Soluble in dimethyl sulfoxide (DMSO) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance its binding affinity to specific targets. This compound has been shown to influence several molecular pathways, particularly in the context of enzyme inhibition and activation.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been investigated for its potential as an inhibitor of sirtuin enzymes, which play critical roles in cellular processes such as metabolism and aging. Studies have demonstrated that compounds similar to this compound can enhance SIRT1 activity, suggesting a possible mechanism for its biological effects .

Antitumor Activity

Recent studies have explored the use of this compound as a STING (Stimulator of Interferon Genes) agonist, which is significant in cancer immunotherapy. The activation of STING has been associated with enhanced antitumor immunity. In vitro assays revealed that derivatives of this compound can activate STING pathways, leading to increased production of type I interferons and subsequent immune responses against tumor cells .

Case Studies

- Study on SIRT1 Activation : A study published in PMC evaluated the effects of various compounds on SIRT1 activity, noting that modifications similar to those found in this compound could enhance SIRT1's protective effects against age-related diseases .

- Antitumor Efficacy : Another study focused on the synthesis and evaluation of STING agonists, where derivatives based on the structure of this compound demonstrated promising results in activating immune responses against tumors .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-nitronicotinic acid | Similar nitro group; less potent against SIRT1 | Moderate enzyme inhibition |

| 3-Bromo-5-nitrobenzoic Acid | Different ring structure; higher reactivity | Limited biological applications |

| 4-Hydroxy-5-nitronicotinic acid | Hydroxy group enhances solubility; lower toxicity | Potential for drug development |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-bromo-5-nitronicotinic acid, and how can purity be validated?

- Methodology : Synthesis typically involves nitration and bromination of nicotinic acid derivatives. For example, intermediates like 2-amino-5-bromonicotinic acid (CAS 52833-94-0) or 2-amino-5-bromo-3-nitropyridine (CAS 6945-68-2) may serve as precursors . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) to confirm structural integrity. Quantitative analysis (e.g., elemental analysis) and mass spectrometry (MS) are critical for verifying molecular weight (e.g., C₆H₅BrN₂O₂; MW 217.02) .

Q. How should researchers handle contradictions in spectroscopic data during characterization?

- Methodology : Discrepancies in NMR or IR spectra may arise from impurities, solvent effects, or tautomeric equilibria. To resolve these:

- Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).

- Re-run analyses under standardized conditions (solvent, temperature).

- Cross-reference with literature on structurally similar compounds, such as 5-bromonicotinic acid (CAS 5326-43-6), to identify common spectral artifacts .

Q. What safety protocols are essential when handling this compound?

- Methodology : Follow SDS guidelines for nitropyridine derivatives:

- Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact.

- In case of exposure, immediately rinse affected areas with water and seek medical attention (documented in SDS for analogous compounds like 6-amino-5-nitropicolinonitrile) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

- Methodology :

- Use software like Gaussian or ORCA to model nitration/bromination transition states.

- Calculate thermodynamic parameters (ΔG, ΔH) to predict regioselectivity.

- Validate models against experimental yields from intermediates like 6-bromo-5-fluoronicotinaldehyde (CAS 1227588-59-1), which shares structural motifs .

Q. What strategies resolve low yields in cross-coupling reactions involving this compound?

- Methodology :

- Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and ligands (e.g., XPhos) to enhance reactivity.

- Optimize solvent polarity (e.g., DMF vs. THF) and temperature.

- Monitor reaction progress via TLC or LC-MS to identify side products (e.g., dehalogenation or nitro-group reduction) .

Q. How do steric and electronic effects influence the reactivity of this compound in medicinal chemistry applications?

- Methodology :

- Perform Hammett analysis to quantify electronic effects of the nitro and bromo substituents.

- Use X-ray crystallography to determine bond angles/distances, comparing with analogs like 5-bromo-3-nitropyridine.

- Correlate reactivity with biological activity in assays (e.g., enzyme inhibition) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points or solubility data?

- Methodology :

- Verify purity via DSC (differential scanning calorimetry) for melting point validation.

- Replicate solubility tests in standardized solvents (e.g., DMSO, water) under controlled humidity/temperature.

- Cross-check with datasets from authoritative sources (e.g., NIST or peer-reviewed journals) to exclude outliers .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.